Cas no 1802048-91-4 (tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate)
tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate Chemical and Physical Properties
Names and Identifiers
-
- 3-(Boc-amino)-3-(bromomethyl)oxetane
- tert-Butyl (3-(bromomethyl)oxetan-3-yl)carbamate
- tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate
- SY057506
- t-Butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate
- DB-173392
- MFCD30529792
- EN300-22106232
- 1802048-91-4
- AKOS037629747
- PS-18371
- SCHEMBL16937147
- AC4811
- CS-0113177
-
- MDL: MFCD30529792
- Inchi: 1S/C9H16BrNO3/c1-8(2,3)14-7(12)11-9(4-10)5-13-6-9/h4-6H2,1-3H3,(H,11,12)
- InChI Key: SEUDVXPZTLKDKT-UHFFFAOYSA-N
- SMILES: BrCC1(COC1)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 265.03136g/mol
- Monoisotopic Mass: 265.03136g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 47.6
tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY057506-0.25g |
3-(Boc-amino)-3-(bromomethyl)oxetane |
1802048-91-4 | ≥95% | 0.25g |
¥7354.84 | 2025-04-17 | |
| Chemenu | CM120075-250mg |
3-(Boc-amino)-3-(bromomethyl)oxetane |
1802048-91-4 | 95% | 250mg |
$917 | 2021-08-06 | |
| eNovation Chemicals LLC | D915657-0.25g |
3-(Boc-amino)-3-(bromomethyl)oxetane |
1802048-91-4 | 95% | 0.25g |
$870 | 2024-07-20 | |
| eNovation Chemicals LLC | D684469-100mg |
tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate |
1802048-91-4 | 97% | 100mg |
$175 | 2024-07-21 | |
| eNovation Chemicals LLC | D684469-250MG |
tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate |
1802048-91-4 | 97% | 250mg |
$260 | 2024-07-21 | |
| eNovation Chemicals LLC | D684469-500MG |
tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate |
1802048-91-4 | 97% | 500mg |
$435 | 2024-07-21 | |
| eNovation Chemicals LLC | D684469-1G |
tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate |
1802048-91-4 | 97% | 1g |
$655 | 2024-07-21 | |
| eNovation Chemicals LLC | D684469-5G |
tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate |
1802048-91-4 | 97% | 5g |
$1975 | 2024-07-21 | |
| eNovation Chemicals LLC | D684469-10G |
tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate |
1802048-91-4 | 97% | 10g |
$3290 | 2024-07-21 | |
| Chemenu | CM120075-500mg |
3-(Boc-amino)-3-(bromomethyl)oxetane |
1802048-91-4 | 95% | 500mg |
$425 | 2023-03-07 |
tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate Suppliers
tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate
Recent Advances in the Application of tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate (CAS: 1802048-91-4) in Chemical Biology and Pharmaceutical Research
The compound tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate (CAS: 1802048-91-4) has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This brief aims to summarize the latest findings and advancements related to this compound, focusing on its synthesis, reactivity, and potential therapeutic applications.
Recent studies have highlighted the role of tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate as a key intermediate in the synthesis of novel bioactive molecules. Its unique oxetane ring structure, coupled with the reactive bromomethyl group, makes it a valuable building block for the construction of complex pharmacophores. Researchers have successfully utilized this compound in the development of protease inhibitors, kinase modulators, and other small-molecule therapeutics targeting various diseases, including cancer and infectious diseases.
One notable application of this compound is its use in the synthesis of covalent inhibitors. The bromomethyl group allows for selective modification of target proteins, enabling the design of irreversible inhibitors with enhanced potency and selectivity. Recent publications have demonstrated its utility in the development of covalent inhibitors for Bruton's tyrosine kinase (BTK) and other clinically relevant targets.
In addition to its role in drug discovery, tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate has also been employed in chemical biology studies to probe protein-ligand interactions. Its ability to introduce reactive handles into complex molecules has facilitated the development of activity-based probes and affinity-based protein profiling tools, providing deeper insights into biological systems.
Recent advancements in synthetic methodologies have further expanded the utility of this compound. Novel catalytic systems and reaction conditions have been reported, enabling more efficient and selective transformations. These developments have paved the way for the exploration of new chemical space and the discovery of innovative therapeutic agents.
Looking ahead, the continued investigation of tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate and its derivatives holds great promise for addressing unmet medical needs. Future research directions may include the exploration of its applications in targeted protein degradation, antibody-drug conjugates, and other emerging therapeutic modalities. The compound's versatility and reactivity position it as a valuable tool in the ongoing quest for novel and effective treatments.
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